molecular formula C17H13N5O4 B11512191 7'-Amino-1-ethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

7'-Amino-1-ethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile

Cat. No.: B11512191
M. Wt: 351.32 g/mol
InChI Key: KWCNJGIYSDMLSS-UHFFFAOYSA-N
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Description

7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step reactions. One common approach is the cyclization of appropriate indole and pyrano[2,3-d]pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted indole or pyrano[2,3-d]pyrimidine derivatives.

Scientific Research Applications

7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-Amino-1-ethyl-2,2’,4’-trioxo-1,1’,2,2’,3’,4’-hexahydrospiro[indole-3,5’-pyrano[2,3-d]pyrimidine]-6’-carbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H13N5O4

Molecular Weight

351.32 g/mol

IUPAC Name

7-amino-1'-ethyl-2,2',4-trioxospiro[1H-pyrano[2,3-d]pyrimidine-5,3'-indole]-6-carbonitrile

InChI

InChI=1S/C17H13N5O4/c1-2-22-10-6-4-3-5-8(10)17(15(22)24)9(7-18)12(19)26-14-11(17)13(23)20-16(25)21-14/h3-6H,2,19H2,1H3,(H2,20,21,23,25)

InChI Key

KWCNJGIYSDMLSS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)NC(=O)N4)N)C#N

Origin of Product

United States

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